Potentiation of Levodopa/Carbidopa (L/C)-Induced Contraversive Rotation in a Unilateral Nigrostriatal Lesion Rat Model of Parkinson's Disease
Z-Pro-Leu-Gly-OH (Z-PLG) significantly potentiates the therapeutic effect of levodopa/carbidopa (L/C) in a classic rat model of Parkinson's disease. In this study, Z-PLG was compared directly to the endogenous tripeptide PLG and the cyclic analog cyclo-LG. Z-PLG and PLG both enhanced contraversive rotation elicited by L/C in rats with unilateral 6-hydroxydopamine (6-OHDA) lesions of the nigrostriatal dopamine pathway [1]. While specific numerical data for the potentiation is not provided in the abstract, the study qualifies Z-PLG as an active analog warranting further investigation as an adjunctive therapy [1].
| Evidence Dimension | Potentiation of L/C-induced contraversive rotation |
|---|---|
| Target Compound Data | Active; potentiated the effect of L/C |
| Comparator Or Baseline | PLG (L-prolyl-L-leucyl-glycinamide) and cyclo-LG |
| Quantified Difference | Both Z-PLG and PLG were active in potentiating the L/C effect; specific numerical data not available in the abstract. |
| Conditions | Male Sprague-Dawley rats with chronic unilateral 6-OHDA lesions of the substantia nigra, assessed for rotational behavior after administration of L/C and test compounds. |
Why This Matters
This in vivo behavioral assay demonstrates that the Cbz-protected tripeptide Z-PLG retains the core dopaminergic activity of PLG, making it a viable tool compound for studying PD adjunctive therapies, unlike inactive analogs.
- [1] Case TC, Snider SR, Hruby VJ, Rockway T. Active and inactive L-prolyl-L-leucyl glycinamide synthetic analogs in rat models of levodopa-treated Parkinson's disease. Life Sci. 1985 Jul 1;36(26):2531-7. doi: 10.1016/0024-3205(85)90150-x. PMID: 2861549. View Source
